molecular formula C5H2BrF2N B594596 6-Bromo-2,3-difluoropyridine CAS No. 1257071-45-6

6-Bromo-2,3-difluoropyridine

Cat. No.: B594596
CAS No.: 1257071-45-6
M. Wt: 193.979
InChI Key: QMRQAHMLAMRQBQ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a bromine atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

6-Bromo-2,3-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially involving the fluorine atoms’ strong electron-withdrawing properties.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, including those used for local radiotherapy of cancer . This suggests that this compound may play a role in these biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .

Result of Action

Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that environmental factors may indeed influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Bromo-2,3-difluoropyridine involves the bromination of 2,3-difluoropyridine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with sodium bisulfite and neutralization with sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 2,3-difluoropyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,3-difluoro-6-aminopyridine.

    Cross-Coupling: Various biaryl compounds or substituted pyridines.

    Reduction: 2,3-difluoropyridine.

Scientific Research Applications

6-Bromo-2,3-difluoropyridine is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which can alter its electronic properties and reactivity.

    5-Bromo-2,3-difluoropyridine:

Uniqueness

6-Bromo-2,3-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling and substitution reactions.

Properties

IUPAC Name

6-bromo-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRQAHMLAMRQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857096
Record name 6-Bromo-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257071-45-6
Record name 6-Bromo-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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